REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6](CBr)=[CH:5][C:4]=1[Cl:11].[N-:12]=[N+]=[N-].[Na+].C[N:17]([CH3:20])C=O>O>[NH2:12][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:20][NH2:17])=[CH:5][C:4]=1[Cl:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)CBr)Cl
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)CBr)Cl
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The combined organic extracts were then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
Part of the remaining residue (233 mg) was dissolved in methanol (5 ml)
|
Type
|
ADDITION
|
Details
|
tin(II) chloride (962 mg) was added portionwise at 0° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature over night
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 3N sodium hydroxide (12 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the remaining material was purified by chromatography (dichloromethane/methanol/ammonia 19:1:0.1 and 9:0.9:0.1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C=C(CN)C=C1)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |